molecular formula C13H12N2O B1614836 Benzamide, N-(3-methyl-2-pyridyl)- CAS No. 23612-46-6

Benzamide, N-(3-methyl-2-pyridyl)-

Cat. No.: B1614836
CAS No.: 23612-46-6
M. Wt: 212.25 g/mol
InChI Key: JJBRLTIVSDLEJK-UHFFFAOYSA-N
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Description

Benzamide, N-(3-methyl-2-pyridyl)- (IUPAC name: N-(3-methylpyridin-2-yl)benzamide) is a benzamide derivative characterized by a pyridyl substituent at the amide nitrogen. Its molecular formula is C₁₃H₁₂N₂O (MW: 216.25 g/mol). The compound consists of a benzene ring linked to a carboxamide group, where the nitrogen atom is substituted with a 3-methylpyridin-2-yl moiety.

Properties

CAS No.

23612-46-6

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H12N2O/c1-10-6-5-9-14-12(10)15-13(16)11-7-3-2-4-8-11/h2-9H,1H3,(H,14,15,16)

InChI Key

JJBRLTIVSDLEJK-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2

Other CAS No.

23612-46-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-(3-methyl-2-pyridyl)benzamide with key analogs, highlighting substituent effects on molecular properties:

Compound Name Benzamide Substituents Pyridyl Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(3-methyl-2-pyridyl)benzamide None 3-methyl C₁₃H₁₂N₂O 216.25 Base structure; minimal steric hindrance
N-(3-methyl-2-pyridyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy 3-methyl C₁₆H₁₈N₂O₄ 318.33 Methoxy groups enhance lipophilicity and electron density
2-amino-5-chloro-N-(2-chloro-3-pyridinyl)benzamide 2-amino-5-chloro 2-chloro C₁₂H₉Cl₂N₃O 282.13 Chloro substituents increase electronegativity and potential bioactivity
N-Benzyl-3-methoxy-N-pyridin-2-yl-benzamide 3-methoxy N-Benzyl, N-pyridin-2-yl C₂₀H₁₈N₂O₂ 318.38 Bulky N-substituents may restrict conformational flexibility
Key Observations:
  • Electron-Donating Groups : Methoxy substituents (e.g., 3,4,5-trimethoxy in ) increase solubility in polar solvents and may improve binding to aromatic receptors.
  • Steric Effects : Bulky groups like benzyl () can reduce rotational freedom, impacting molecular recognition in biological targets.
Characterization Techniques:
  • NMR and IR Spectroscopy : Used to confirm amide bond formation and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm in ).
  • X-ray Crystallography : Applied to resolve crystal structures, as seen in related benzamides (e.g., ).

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